molecular formula C26H21N3O4S2 B382931 N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379236-35-8

N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B382931
CAS No.: 379236-35-8
M. Wt: 503.6g/mol
InChI Key: XYYANJHVQWJFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thieno[2,3-d]pyrimidin-4-one scaffold: Provides a planar heterocyclic system conducive to intermolecular interactions, such as hydrogen bonding and π-π stacking .
  • 3-Phenyl group: Enhances aromatic stacking and modulates steric bulk, influencing receptor binding .
  • 2-(2-Methoxyphenyl)sulfanylacetamide side chain: The methoxy group improves solubility, while the acetamide linker facilitates hydrogen bonding with biological targets .

This compound is hypothesized to exhibit antimicrobial or anticancer activity based on structural analogs in the literature .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S2/c1-16-12-13-20(33-16)18-14-34-24-23(18)25(31)29(17-8-4-3-5-9-17)26(28-24)35-15-22(30)27-19-10-6-7-11-21(19)32-2/h3-14H,15H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYANJHVQWJFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article examines its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21N3O4S2
  • Molar Mass : 467.56 g/mol
  • CAS Number : 379236-30-3
  • Density : 1.36 ± 0.1 g/cm³ (predicted)
  • pKa : 12.51 ± 0.70 (predicted)

The compound's mechanism of action involves multiple pathways that contribute to its antiproliferative effects:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial dysfunction and the activation of caspases. Studies have shown that treatment leads to increased levels of reactive oxygen species (ROS), which are critical in triggering apoptotic pathways .
  • Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G1/S phase, as evidenced by flow cytometry analysis .
  • Modulation of Protein Expression : The compound affects the expression of key regulatory proteins involved in cell cycle progression, such as cyclin B1 and Cdc25c, leading to altered phosphorylation states that promote cell death .

Anticancer Activity

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)0.02 ± 0.002Induction of apoptosis via ROS
HCT116 (Colon)0.05Cell cycle arrest and apoptosis
MCF7 (Breast)0.15Modulation of protein expression

The compound showed significant cytotoxicity across these cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies

  • HeLa Cell Study : In a controlled experiment, HeLa cells treated with this compound exhibited increased annexin V positivity, indicating early apoptotic changes after 24 hours of treatment. The study also noted a marked increase in ROS production and loss of mitochondrial membrane potential .
  • HCT116 Cell Line Evaluation : Another study demonstrated that this compound effectively inhibited the growth of HCT116 colon cancer cells with an IC50 value significantly lower than traditional chemotherapeutics. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G1 phase, confirming its role as a potent anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1 = 5-methylfuran-2-yl, R2 = phenyl, R3 = 2-methoxyphenyl C29H23N3O4S2 541.65* Balanced lipophilicity (LogP ~3.2 predicted) and moderate solubility .
2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide R3 = naphthalen-1-yl C29H21N3O3S2 523.63 Higher lipophilicity (LogP ~4.1) due to naphthyl group; reduced solubility.
N-(3-Methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide R2 = prop-2-enyl, R3 = 3-methoxyphenyl C28H23N3O4S2 529.63 Increased steric bulk from allyl group may hinder target binding.

Key Observations :

  • The naphthalen-1-yl analog exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • The 3-methoxyphenyl variant demonstrates how positional isomerism (2- vs. 3-methoxy) affects electronic properties and steric interactions.
  • Prop-2-enyl substitution at R2 introduces conformational flexibility but may destabilize the planar thienopyrimidine core .

Functional Analogs in Other Heterocyclic Classes

Table 2: Comparison with Dihydropyridine and Pyrimidoindole Derivatives

Compound Class Example Compound Key Structural Differences Hypothesized Bioactivity Differences
1,4-Dihydropyridines 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Flexible dihydropyridine ring vs. rigid thienopyrimidine Likely calcium channel modulation; reduced kinase affinity.
Pyrimido[5,4-b]indoles N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Extended aromatic system (indole fusion) Enhanced DNA intercalation potential; possible anticancer activity.

Key Observations :

  • Dihydropyridines prioritize ion channel interactions due to their conformational flexibility, whereas the rigid thienopyrimidine core of the target compound favors kinase or enzyme inhibition.
  • Pyrimidoindoles exhibit enhanced DNA-binding capacity due to their extended aromatic systems, a feature absent in the target compound.

Substituent-Driven Activity Trends

  • Methoxy Position : 2-Methoxyphenyl (target) vs. 3-methoxyphenyl : The ortho-methoxy group in the target compound may improve hydrogen bonding with polar residues in target proteins.
  • Furan vs. Thiophene : Methylfuran in the target compound offers better metabolic stability compared to thiophene-containing analogs, which are prone to oxidative degradation .
  • Sulfanylacetamide Linker : Critical for forming disulfide bonds or coordinating metal ions in enzymatic active sites, as seen in related sulfonamide derivatives .

Research Implications

The target compound’s unique combination of a thienopyrimidine core, methylfuran substituent, and optimized methoxyphenyl group positions it as a promising candidate for antimicrobial or kinase-inhibitory applications. Further studies should focus on:

In vitro screening against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines.

Crystallographic analysis to elucidate binding modes using tools like the CCP4 suite .

SAR optimization by modifying the furan or phenyl substituents to enhance potency and selectivity.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[2,3-d]pyrimidin-4-one scaffold is typically constructed via cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with formamide or its analogs. For example:

  • Reagents : 2-Amino-5-(5-methylfuran-2-yl)thiophene-3-carbonitrile, formamide, ammonium formate.

  • Conditions : Reflux at 150°C for 6–8 hours under nitrogen.

  • Mechanism : Intramolecular cyclization facilitated by formamide acting as both solvent and carbonyl source.

  • Yield : 56–72%.

Bromination and Lithiation Strategies

Alternative routes employ brominated thiophene precursors subjected to lithium-halogen exchange for regioselective functionalization:

  • Starting Material : 3-Bromo-5-(5-methylfuran-2-yl)thiophene-2-carbaldehyde.

  • Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with electrophiles (e.g., DMF for aldehyde introduction).

  • Cyclization : Reaction with ethyl 2-sulfanylacetate under basic conditions (KOH/DMF) to form the pyrimidinone ring.

BaseSolventTemperature (°C)Time (h)Yield (%)Source
KOHDMF802468
NaHDMF1001278
K₂CO₃Acetone601852

Functionalization of the Thienopyrimidine Core

Introduction of the 5-Methylfuran-2-yl Group

The 5-methylfuran-2-yl substituent is incorporated via Suzuki–Miyaura cross-coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Substrate : 2-Bromo-5-iodo-3-phenylthieno[2,3-d]pyrimidin-4-one.

  • Coupling Partner : 5-Methylfuran-2-ylboronic acid.

  • Conditions : DME/H₂O (3:1), Na₂CO₃, 90°C, 12 hours.

  • Yield : 62%.

Phenyl Group Installation

The 3-phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution:

  • Method A (Ullmann) :

    • Catalyst : CuI (10 mol%), 1,10-phenanthroline.

    • Substrate : 3-Iodothieno[2,3-d]pyrimidin-4-one.

    • Conditions : DMF, 120°C, 24 hours.

  • Method B (SNAr) :

    • Substrate : 3-Nitrothieno[2,3-d]pyrimidin-4-one.

    • Reagent : Phenylboronic acid, Pd(OAc)₂, K₂CO₃.

Final Coupling and Purification

Amide Bond Formation (Alternative Route)

For substrates lacking pre-installed acetamide groups, a two-step sequence is employed:

  • Synthesis of 2-Bromo-N-(2-methoxyphenyl)acetamide :

    • Reagents : 2-Methoxyaniline, bromoacetyl bromide.

    • Conditions : CH₂Cl₂, 0°C, 2 hours.

    • Yield : 89%.

  • Coupling with Thienopyrimidinone Thiol :

    • Base : Et₃N in THF.

    • Temperature : Room temperature, 6 hours.

Purification Techniques

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (1:3).

  • Recrystallization : Ethanol/water (7:3).

  • Purity : >95% (HPLC).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

StepMethodYield (%)Purity (%)Time (h)
Core CyclizationFormamide reflux72908
S-Alkylation (NaH)DMF, 100°C789512
Suzuki CouplingPd(PPh₃)₄628812
Ullmann CouplingCuI, phenanthroline588524

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Issue : Competing formation of [3,2-d] vs. [2,3-d] pyrimidine isomers.

  • Solution : Use of electron-withdrawing groups (e.g., nitrile) at C3 of thiophene to direct cyclization.

Steric Hindrance in S-Alkylation

  • Issue : Low reactivity of bulky thienopyrimidinone thiolates.

  • Solution : Employ polar aprotic solvents (DMF) and strong bases (NaH) to enhance nucleophilicity.

Functional Group Tolerance

  • Limitation : Pd-catalyzed couplings are incompatible with free thiols.

  • Workaround : Protect sulfanyl groups as disulfides prior to cross-coupling.

Recent Advancements (Post-2020)

Microwave-Assisted Synthesis

  • Conditions : 150 W, 120°C, 30 minutes.

  • Yield Improvement : 15–20% reduction in reaction time with comparable yields.

Flow Chemistry Approaches

  • Setup : Continuous-flow microreactor with immobilized catalysts.

  • Benefits : 90% conversion in 2 hours for S-alkylation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.